4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde
Description
The compound “MFCD33022649” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Properties
Molecular Formula |
C17H13BrN2O2 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
5-bromo-4-(2-phenylmethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C17H13BrN2O2/c18-17-16(19-15(10-21)20-17)13-8-4-5-9-14(13)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20) |
InChI Key |
OVSJDSKNOVCTME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022649” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of “MFCD33022649” typically involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022649” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022649” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of “MFCD33022649” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties.
Scientific Research Applications
“MFCD33022649” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating specific diseases. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of “MFCD33022649” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and physiological responses. The exact molecular targets and pathways involved are the subject of ongoing research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
